Cas no 54942-64-2 (5-Hydroxy-2-methoxyphenethanolamine)

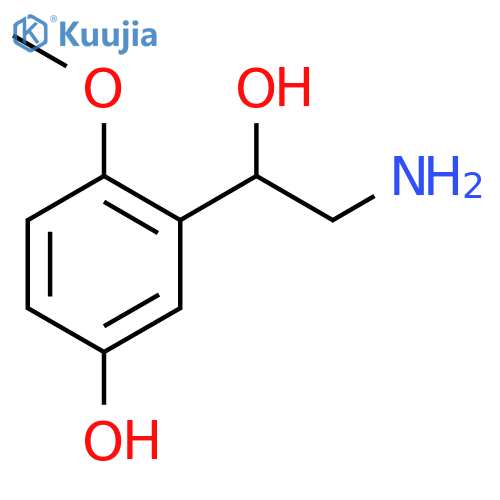

54942-64-2 structure

商品名:5-Hydroxy-2-methoxyphenethanolamine

CAS番号:54942-64-2

MF:C9H13NO3

メガワット:183.204422712326

CID:380180

5-Hydroxy-2-methoxyphenethanolamine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, a-(aminomethyl)-5-hydroxy-2-methoxy-

- 5-Hydroxy-2-methoxyphenethanolamine

- ST 1062

- Benzenemethanol, α-(aminomethyl)-5-hydroxy-2-methoxy-

- 3-(2-amino-1-hydroxyethyl)-4-methoxyphenolQ: What is 3-(2-amino-1-hydroxyethyl)-4-methoxyphenol Q: What is the CAS Number of 3-(2-amino-1-hydroxyethyl)-4-methoxyphenol

-

- インチ: 1S/C9H13NO3/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3

- InChIKey: JAXVBWDSZNVFNU-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(O)C=CC=1OC)(O)CN

5-Hydroxy-2-methoxyphenethanolamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H594250-25mg |

5-Hydroxy-2-methoxyphenethanolamine |

54942-64-2 | 25mg |

$155.00 | 2023-05-18 | ||

| TRC | H594250-500mg |

5-Hydroxy-2-methoxyphenethanolamine |

54942-64-2 | 500mg |

$ 1800.00 | 2023-09-07 | ||

| TRC | H594250-100mg |

5-Hydroxy-2-methoxyphenethanolamine |

54942-64-2 | 100mg |

$563.00 | 2023-05-18 | ||

| TRC | H594250-250mg |

5-Hydroxy-2-methoxyphenethanolamine |

54942-64-2 | 250mg |

$1194.00 | 2023-05-18 |

5-Hydroxy-2-methoxyphenethanolamine 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

54942-64-2 (5-Hydroxy-2-methoxyphenethanolamine) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量